molecular formula C6H10N2O3 B12874407 4-Methoxy-5-(methoxymethyl)-1H-pyrazol-3(2H)-one

4-Methoxy-5-(methoxymethyl)-1H-pyrazol-3(2H)-one

Cat. No.: B12874407
M. Wt: 158.16 g/mol
InChI Key: RLJFBSVPBVWAMB-UHFFFAOYSA-N
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Description

4-Methoxy-5-(methoxymethyl)-1H-pyrazol-3(2H)-one is a chemical compound with a unique structure that includes a pyrazolone ring substituted with methoxy and methoxymethyl groups

Preparation Methods

The synthesis of 4-Methoxy-5-(methoxymethyl)-1H-pyrazol-3(2H)-one typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the reaction of 4-methoxy-5-nitropyrimidine with ethanolic hydrazine hydrate at low temperatures to form 4-hydrazino-5-nitropyrimidine, which is then converted to 3-amino-4-nitropyrazole . Industrial production methods may vary, but they generally involve similar reaction pathways with optimized conditions for large-scale synthesis.

Chemical Reactions Analysis

4-Methoxy-5-(methoxymethyl)-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:

Scientific Research Applications

4-Methoxy-5-(methoxymethyl)-1H-pyrazol-3(2H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various pyrazole derivatives.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-5-(methoxymethyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can lead to the formation of active intermediates that interact with biological molecules. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

4-Methoxy-5-(methoxymethyl)-1H-pyrazol-3(2H)-one can be compared with other similar compounds, such as:

This detailed overview provides a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

4-methoxy-5-(methoxymethyl)-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C6H10N2O3/c1-10-3-4-5(11-2)6(9)8-7-4/h3H2,1-2H3,(H2,7,8,9)

InChI Key

RLJFBSVPBVWAMB-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C(=O)NN1)OC

Origin of Product

United States

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